

Physicochemical Properties of 2-[(2-Fluorophenyl)methoxy]pyrazine: A Technical Overview

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Compound of Interest

Compound Name: 2-[(2-Fluorophenyl)methoxy]pyrazine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a summary of the available physicochemical properties of the novel chemical entity, **2-[(2-Fluorophenyl)methoxy]pyrazine**. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily presents computationally predicted data to offer initial insights into the compound's characteristics.

Introduction

2-[(2-Fluorophenyl)methoxy]pyrazine is a heterocyclic aromatic ether. Its structure, featuring a pyrazine ring linked to a fluorinated phenyl group via a methoxy bridge, suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for any future research and development endeavors. This document aims to provide a foundational dataset for such activities.

Physicochemical Data

The following table summarizes the predicted physicochemical properties for **2-[(2-Fluorophenyl)methoxy]pyrazine**. It is crucial to note that these values are derived from computational models and have not been experimentally verified.

Property	Predicted Value	Source
Molecular Formula	C ₁₁ H ₉ FN ₂ O	-
Molecular Weight	204.20 g/mol	-
logP (Octanol-Water Partition Coefficient)	2.1	ChemAxon
pKa (most basic)	1.2	ChemAxon
Topological Polar Surface Area (TPSA)	44.1 Å ²	-
Hydrogen Bond Donors	0	-
Hydrogen Bond Acceptors	4	-
Rotatable Bonds	3	-
Refractive Index	1.56	-
Molar Refractivity	53.3 cm ³	-
Polarizability	20.4 Å ³	-

Note: The absence of a specific source indicates that the value is commonly calculated by various cheminformatics platforms based on the chemical structure.

Experimental Protocols

A comprehensive search of scientific databases and literature has revealed a notable absence of published experimental protocols for the synthesis and characterization of **2-[(2-Fluorophenyl)methoxy]pyrazine**. Standard organic synthesis techniques, such as Williamson ether synthesis, could potentially be adapted for its preparation. This would typically involve the reaction of a salt of 2-hydroxypyrazine with 2-fluorobenzyl halide.

Characterization of the synthesized compound would subsequently involve standard analytical techniques:

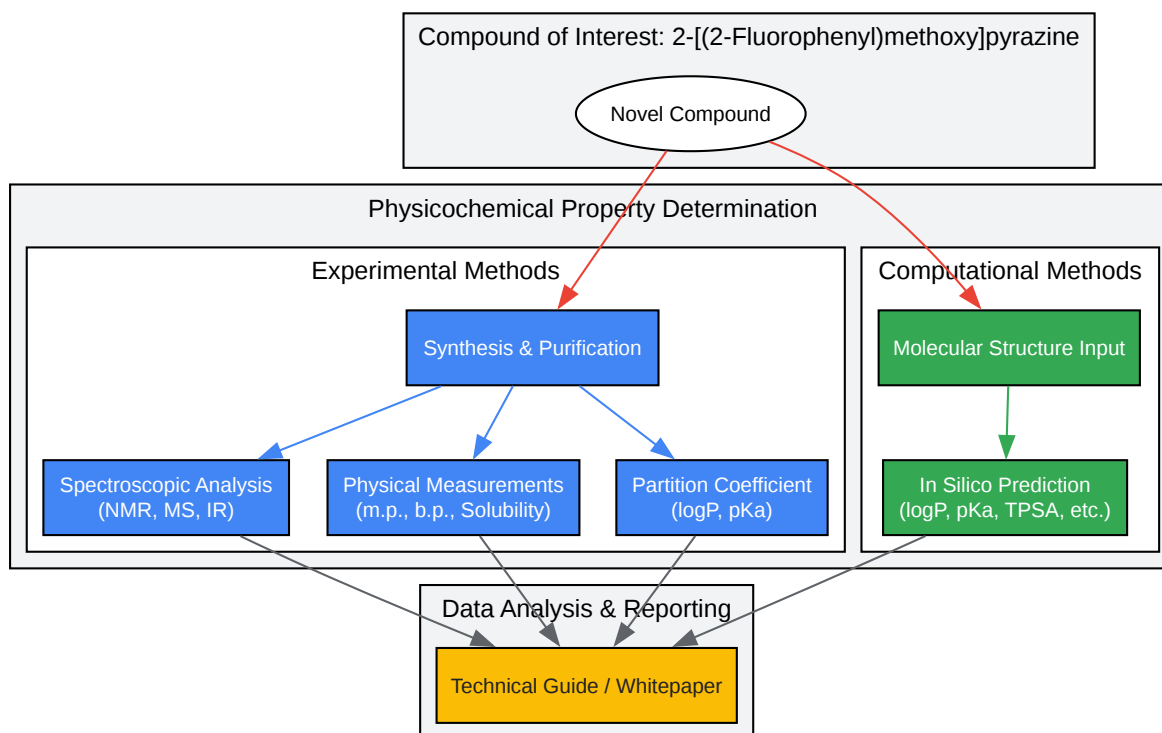
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F): To confirm the chemical structure and connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Melting Point and Boiling Point Determination: To assess the purity and physical state of the compound.
- Solubility Studies: To determine the solubility in various solvents, which is crucial for formulation and biological testing.
- pKa and logP Determination: Experimental measurement of these properties would be essential to validate the predicted values and to understand the compound's behavior in biological systems.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or associated signaling pathways of **2-[(2-Fluorophenyl)methoxy]pyrazine**. In silico predictions of biological activity can be performed using various computational tools, but these would require experimental validation.

Visualization of Physicochemical Property Determination Workflow

The following diagram illustrates the general workflow for determining the physicochemical properties of a novel compound, highlighting both experimental and computational approaches.



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Caption: Workflow for Physicochemical Property Determination.

Conclusion

This technical guide provides a foundational overview of the predicted physicochemical properties of **2-[(2-Fluorophenyl)methoxy]pyrazine**. The conspicuous absence of experimental data underscores the novelty of this compound and highlights the significant opportunity for further research. The synthesis, characterization, and biological evaluation of this molecule are warranted to unlock its potential applications. The provided computational data serves as a valuable starting point for researchers and drug development professionals interested in exploring this and related chemical scaffolds.

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